N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide

Medicinal Chemistry Pain Research Ion Channel Pharmacology

SAR studies on CaV2.2 channel inhibitors require structurally validated negative controls to avoid false conclusions. Without a data-rich, scaffold-matched control, subtle heteroaryl changes can drastically alter potency and selectivity, compromising experimental validity. This exact compound provides a structurally distinct benzofuran-2-carboxamide analog for cyclopenta[c]pyrazole scaffold SAR. Ideal as a negative control or analytical reference standard. In stock, global shipping.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1105222-31-8
Cat. No. B2806490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide
CAS1105222-31-8
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCN1C(=C2CCCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H15N3O2/c1-19-15(11-6-4-7-12(11)18-19)17-16(20)14-9-10-5-2-3-8-13(10)21-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,20)
InChIKeyGQCSXJQIJXWWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-(2-methyl-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide


N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core linked via an amide bond to a benzofuran-2-carboxamide moiety. The compound is primarily cited in patent literature related to carboxamide-substituted heteroaryl-pyrazoles [1]. It belongs to a broader structural class investigated for N-type calcium channel (CaV2.2) inhibition, a target for chronic pain [2]. However, direct, peer-reviewed biological characterization of this exact compound is absent from the public domain as of this analysis.

Workflow CaV2.2 inhibitor SAR library expansion
Use Context Structural diversity probe with novel benzofuran amide
Note No target-specific activity data reported; class-level SAR only

Why Generic Substitution Is Inadvisable


The absence of publicly available, comparator-based biological data for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide makes any form of generic substitution a high-risk decision. While structurally related compounds in the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class have demonstrated specific structure-activity relationships (SAR) for CaV2.2 channel inhibition [1], even subtle changes in the amide-linked heteroaryl group are known to drastically alter potency, selectivity, and in vivo efficacy within this chemotype. Without explicit, publicly documented affinity, selectivity, ADME, or in vivo data for this exact benzofuran-2-carboxamide analog, assuming functional equivalence to a different, data-rich analog from the same patent family is scientifically unsound and could lead to invalid experimental conclusions.

SAR-dependent activity Amide substituent changes within this class can drastically alter CaV2.2 potency and selectivity, making functional equivalence unlikely.
Unvalidated analog No public biological data for this exact benzofuran analog; substitution with data-rich analogs risks invalid conclusions.
In vivo data absence Complete lack of PK/efficacy data prevents any prediction of in vivo behavior; substituting a characterized analog is required for in vivo studies.

Quantitative Differentiation Evidence


Absence of Target-Specific Activity Data

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent documents failed to identify any direct, quantitative biological assay result (e.g., IC50, Ki) for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide against any specific molecular target. The closest available data is class-level SAR for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core, which shows that CaV2.2 inhibitory activity is highly dependent on the amide substituent [1]. This critical data gap means a head-to-head performance comparison against any specific analog is currently impossible.

Target Activity
Data to verify
No IC50 or Ki reported for any target
Class-level inference only
CaV2.2 IC50 in class ranges from low nM to µM
Medicinal Chemistry Pain Research Ion Channel Pharmacology

Lack of In Vivo PK/Efficacy Profiles

No peer-reviewed study or patent biological data was located that reports any in vivo pharmacokinetic (e.g., clearance, bioavailability) or pharmacodynamic (e.g., efficacy in a pain model) endpoint for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide. The parent patent application covering this chemical space [1] provides no compound-specific in vivo data. This is a fundamental information deficit that prevents any procurement decision based on comparative in vivo performance.

In Vivo PK/Efficacy
Data to verify
No in vivo PK or pharmacodynamic data available
No basis for in vivo tool selection
Some class analogs active in rat CFA pain model
Drug Discovery Pharmacokinetics In Vivo Pharmacology

Unverified Physicochemical Profile

The compound's calculated molecular weight (281.31 g/mol), formula (C16H15N3O2), and topological polar surface area are characteristic of a CNS-drug-like small molecule. However, unlike well-characterized clinical candidates from the same core class, there are no publicly reported experimental logP, solubility, or permeability data for this precise compound. Procurement for a quantitative structure-activity relationship (QSAR) or lead optimization campaign is therefore based solely on in silico predictions, whereas other analogs in this series have experimental data that can anchor and validate such models. This represents a clear differentiation disadvantage.

Physicochemical Data
Data to verify
No experimental logP, solubility, or permeability reported
In silico predictions only
Other analogs have reported experimental values
Cheminformatics ADME Prediction Physicochemical Properties

Validated Application Scenarios


Cyclopenta[c]pyrazole SAR Library Expansion

The primary scientifically justifiable use case is as a negative control or a structural diversity element in a medicinal chemistry campaign expanding the SAR of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold. Its novel benzofuran amide substituent provides a topology distinct from the phenyl and small-heteroaryl groups characterized in Winters et al. (2014) [1], allowing researchers to probe the effect of a fused, oxygen-containing bicyclic system on CaV2.2 activity. The compound's value is derived entirely from its structural novelty in a well-validated core scaffold, not from any proven biological superiority.

Analytical Reference Standard

Given the absence of biological data, a low-risk application is the use of this compound as an analytical reference standard. Its unique chromatographic and spectroscopic signature, conferred by the benzofuran-2-carboxamide group, can be useful in developing HPLC or LC-MS methods for separating closely related cyclopenta[c]pyrazole analogs, which are often investigated as ion channel modulators. This utility is independent of any biological activity.

Computational Selectivity and Docking Studies

The compound can serve as a probe for in silico selectivity profiling. Docking it against a panel of voltage-gated calcium channel subtypes (CaV2.2 vs. CaV1.2, CaV3.1, etc.) and comparing the predicted binding poses with those of known inhibitors from [1] could generate hypotheses about the role of the benzofuran moiety in channel subtype selectivity. These hypotheses could then guide the procurement of a more thoroughly characterized, data-rich analog for experimental validation.

Application
Selection Property
Validation Focus
Cyclopenta[c]pyrazole SAR library expansion
Structural novelty: benzofuran amide substituent not present in characterized analogs
Compare CaV2.2 activity with known inhibitors from literature; requires experimental IC50 determination
Analytical reference standard
Unique chromatographic/spectroscopic signature
Method development (HPLC/LC-MS) for separating related cyclopenta[c]pyrazoles
Computational selectivity and docking studies
In silico probe for CaV subtype selectivity hypotheses
Docking against voltage-gated calcium channel subtypes; compare with known inhibitor poses
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